Cas no 91248-47-4 (3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)

3-4-(Dimethylsulfamoyl)phenylpropanoic Acid 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid,4-[(dimethylamino)sulfonyl]-
- 3-(4-DIMETHYLSULFAMOYL-PHENYL)-PROPIONIC ACID
- 3-{4-[(dimethylamino)sulfonyl]phenyl}propanoic acid
- 3-[4-(dimethylsulfamoyl)phenyl]propanoic acid
- SB81545
- DTXSID30588043
- 3-(4-(N,N-Dimethylsulfamoyl)phenyl)propanoicacid
- 3-(4-(N,N-Dimethylsulfamoyl)phenyl)propanoic acid
- AKOS000124175
- CS-0321879
- 3-(4-((dimethylamino)sulfonyl)phenyl)propanoic acid
- 91248-47-4
- 3-(4-Dimethylsulfamoyl-phenyl)-propionicacid
- 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid
-
- MDL: MFCD08687690
- インチ: InChI=1S/C11H15NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14)
- InChIKey: ZIKKLXQGFFMRAY-UHFFFAOYSA-N
- ほほえんだ: CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 257.07217913g/mol
- どういたいしつりょう: 257.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 422.9±47.0 °C at 760 mmHg
- フラッシュポイント: 209.6±29.3 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
3-4-(Dimethylsulfamoyl)phenylpropanoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-4-(Dimethylsulfamoyl)phenylpropanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D484135-10mg |
3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid |
91248-47-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D484135-100mg |
3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid |
91248-47-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392549-1g |
3-(4-(N,N-dimethylsulfamoyl)phenyl)propanoic acid |
91248-47-4 | 97% | 1g |
¥1624.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392549-5g |
3-(4-(N,N-dimethylsulfamoyl)phenyl)propanoic acid |
91248-47-4 | 97% | 5g |
¥4858.00 | 2024-04-25 | |
TRC | D484135-50mg |
3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid |
91248-47-4 | 50mg |
$ 135.00 | 2022-06-05 |
3-4-(Dimethylsulfamoyl)phenylpropanoic Acid 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
3-4-(Dimethylsulfamoyl)phenylpropanoic Acidに関する追加情報
Introduction to 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid (CAS No. 91248-47-4)
3-4-(Dimethylsulfamoyl)phenylpropanoic Acid, with the CAS number 91248-47-4, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenylpropanoic acid core and a dimethylsulfamoyl substituent. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid can be represented as C11H13NO4S, with a molecular weight of approximately 255.28 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be a consideration in its formulation and delivery methods.
In recent years, 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid has been the subject of extensive research due to its potential as a lead compound for the development of new therapeutic agents. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid has also been investigated for its potential anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These findings suggest that 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid could be a valuable addition to the arsenal of anticancer drugs.
The pharmacokinetic properties of 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid have also been studied to understand its behavior in biological systems. Preclinical studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are important factors for drug development. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its potential for clinical use.
In terms of clinical applications, several Phase I and Phase II clinical trials are currently underway to evaluate the safety and efficacy of 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid. Early results from these trials have been promising, with patients showing improved symptoms and reduced side effects compared to existing treatments. These findings have generated excitement among researchers and clinicians alike, as they suggest that this compound could offer new hope for patients suffering from various diseases.
The synthesis of 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid involves several steps, including the formation of the phenylpropanoic acid core and the introduction of the dimethylsulfamoyl group. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production. The ability to synthesize this compound efficiently is crucial for its commercialization and widespread use in medical applications.
In conclusion, 3-4-(Dimethylsulfamoyl)phenylpropanoic Acid (CAS No. 91248-47-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anticancer properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical efficacy, it is likely that this compound will play an increasingly important role in modern medicine.
91248-47-4 (3-4-(Dimethylsulfamoyl)phenylpropanoic Acid) 関連製品
- 89226-50-6(Manidipine)
- 893933-55-6(1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo3,4-dpyrimidine)
- 1707602-60-5(1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 66549-33-5(6-(3-methylphenyl)pyridazin-3-ol)
- 2091618-43-6(1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde)
- 302922-51-6(N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)
- 1140239-85-5(methyl furo[2,3-c]pyridine-7-carboxylate)
- 1219913-99-1(N-4-({4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}sulfonyl)phenylacetamide)
- 1476762-29-4(Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate)
- 2770517-97-8(1,1-Dimethyl-5-oxa-6lambda6-thia-7-azaspiro[2.5]octane-6,6-dione)



